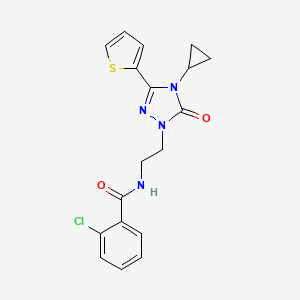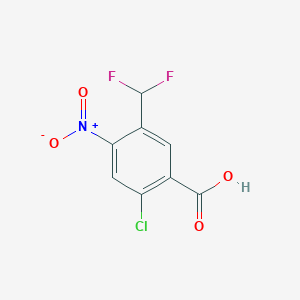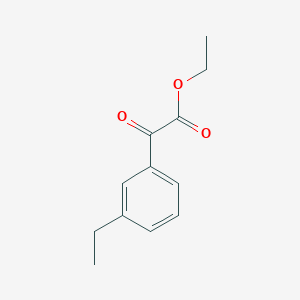
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and a cyano-tetrahydrobenzothiophene moiety
作用機序
Target of Action
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide primarily targets the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in regulating cellular processes such as apoptosis, inflammation, and stress responses . By inhibiting JNK2 and JNK3, this compound can modulate these critical pathways.
Mode of Action
This compound interacts with the ATP-binding site of JNK2 and JNK3. The compound’s 3-cyano group forms a hydrogen bond with the hinge region of the ATP-binding site, effectively blocking ATP access and inhibiting kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade.
Biochemical Pathways
The inhibition of JNK2 and JNK3 by this compound affects several biochemical pathways. Key pathways include the apoptosis pathway, where inhibition of JNKs can prevent cell death in response to stress signals, and the inflammatory pathway, where JNK inhibition can reduce the production of pro-inflammatory cytokines . These effects can lead to reduced inflammation and increased cell survival.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues expressing high levels of JNK2 and JNK3. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include the inhibition of JNK-mediated phosphorylation events, leading to decreased apoptosis and inflammation. At the cellular level, this results in enhanced cell survival and reduced inflammatory responses, which can be beneficial in conditions characterized by excessive cell death and inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, acidic environments may affect the compound’s stability, while high temperatures could accelerate its degradation. Additionally, interactions with other proteins or small molecules in the cellular environment can modulate its inhibitory effects on JNK2 and JNK3 .
: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as JNK inhibitors
生化学分析
Biochemical Properties
The compound has been identified as a potent inhibitor of JNK2 and JNK3 kinases . It interacts with these enzymes, affecting their activity and potentially influencing biochemical reactions within the cell .
Cellular Effects
The effects of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide on cells are largely determined by its interactions with JNK2 and JNK3 kinases . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically JNK2 and JNK3 kinases . X-ray crystallography revealed a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. It is known to interact with JNK2 and JNK3 kinases
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the bromo substituent. The final step involves the formation of the benzamide linkage.
Preparation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Bromination: The bromo substituent is typically introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS).
Formation of Benzamide Linkage: The final step involves the coupling of the benzothiophene derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzothiophene core can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium cyanide, N-bromosuccinimide (NBS)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Major Products
Substitution: Various substituted benzamides
Reduction: Amino derivatives
Oxidation: Sulfoxides, sulfones
科学的研究の応用
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
類似化合物との比較
Similar Compounds
- 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propionamide
- 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butyramide
Uniqueness
The uniqueness of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyano and bromo groups, along with the benzothiophene core, makes it a versatile compound for various applications.
特性
IUPAC Name |
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVJDJGOECBNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2690668.png)

![N-(2-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690672.png)
![N-(2,5-dimethoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2690673.png)
![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2690674.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanesulfonamide](/img/structure/B2690677.png)
![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2690678.png)
![2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2690680.png)

![Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2690682.png)
![3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2690683.png)



